molecular formula C8H5ClN2O B1305857 1H-benzimidazole-2-carbonyl chloride CAS No. 30183-14-3

1H-benzimidazole-2-carbonyl chloride

Cat. No.: B1305857
CAS No.: 30183-14-3
M. Wt: 180.59 g/mol
InChI Key: SJICFMKLYLHIRN-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carbonyl chloride is a heterocyclic organic compound that features a benzimidazole ring fused with a carbonyl chloride group at the second position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The benzimidazole core is known for its presence in various bioactive molecules, making it a valuable scaffold in drug discovery and development.

Biochemical Analysis

Biochemical Properties

1H-Benzimidazole-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, primarily due to the presence of the reactive carbonyl chloride group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can form stable complexes with metal ions, which can further interact with enzymes and proteins, influencing their activity and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain cancer cell lines by interfering with DNA synthesis and inducing apoptosis . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and reduced cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. The carbonyl chloride group can react with nucleophilic sites on biomolecules, forming covalent bonds that alter their structure and function. This compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability of this compound in various solvents and under different storage conditions is crucial for its effective use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-cancer and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound shows significant biological activity only above a certain concentration. Careful dosage optimization is essential to minimize toxicity while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules. This compound can also affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in metabolic pathways . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation can influence its biological activity and toxicity . Studies have shown that it can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1H-benzimidazole-2-carboxylic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both a reagent and a solvent, facilitating the conversion of the carboxylic acid group to a carbonyl chloride group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-benzimidazole-2-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form benzimidazole-based ureas and carbamates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

    Condensation Reactions: Often performed in the presence of a base, such as triethylamine, to facilitate the reaction.

Major Products:

    Amides and Esters: Formed through nucleophilic substitution.

    1H-Benzimidazole-2-carboxylic acid: Resulting from hydrolysis.

    Ureas and Carbamates: Produced via condensation reactions.

Scientific Research Applications

1H-Benzimidazole-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a precursor for the development of bioactive compounds with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its role in the synthesis of drug candidates targeting various diseases, such as cancer, infections, and inflammatory conditions.

    Industry: Employed in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Comparison with Similar Compounds

1H-Benzimidazole-2-carbonyl chloride can be compared with other similar compounds, such as:

    1H-Benzimidazole-2-carboxylic acid: The precursor to this compound, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

    1H-Benzimidazole-2-carboxamide: Another derivative, where the carbonyl chloride group is replaced by a carboxamide group.

    1H-Benzimidazole-2-thiol: A compound with a thiol group at the second position, exhibiting different reactivity and applications.

Properties

IUPAC Name

1H-benzimidazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJICFMKLYLHIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379950
Record name 1H-benzimidazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30183-14-3
Record name 1H-benzimidazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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